Benzene, 1-iodo-2-(2-methyl-2-propenyl)-

Description

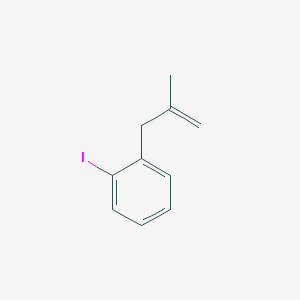

Benzene, 1-iodo-2-(2-methyl-2-propenyl)- (CAS RN: 62171-59-9), also known as 1-tert-butyl-2-iodobenzene or 1-iodo-2-(2-methyl-2-propanyl)benzene, is a substituted aromatic compound with the molecular formula C₁₀H₁₃I and an average molecular weight of 260.118 g/mol . Its structure features an iodine atom at the 1-position and a bulky 2-methyl-2-propenyl (tert-butyl) group at the 2-position of the benzene ring. This arrangement introduces steric hindrance and electronic effects, influencing its reactivity and physical properties. The compound’s ChemSpider ID is 553527, and it is utilized in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for complex molecules .

Properties

CAS No. |

162009-34-9 |

|---|---|

Molecular Formula |

C10H11I |

Molecular Weight |

258.10 g/mol |

IUPAC Name |

1-iodo-2-(2-methylprop-2-enyl)benzene |

InChI |

InChI=1S/C10H11I/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 |

InChI Key |

FFVKBGGRNFNZBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: One common method to synthesize this compound involves the electrophilic aromatic substitution of benzene. The reaction typically uses iodine and a suitable catalyst to introduce the iodine atom into the benzene ring.

Allylation: The 2-methyl-2-propenyl group can be introduced through an allylation reaction. This involves the reaction of benzene with an allyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- may involve large-scale electrophilic aromatic substitution and allylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: This compound can undergo various substitution reactions, such as nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the 2-methyl-2-propenyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products typically include alkanes or alcohols.

Scientific Research Applications

Organic Synthesis

Benzene, 1-iodo-2-(2-methyl-2-propenyl)- serves as a valuable intermediate in organic synthesis. The compound can undergo several chemical reactions due to its functional groups, making it useful in the formation of more complex molecules. Key reactions include:

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Allylic Rearrangement : The presence of the isopropenyl group facilitates rearrangements that can lead to different structural isomers.

These properties make it an essential building block in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Research indicates that benzene, 1-iodo-2-(2-methyl-2-propenyl)- may have potential applications in drug development. Its structure allows for modifications that could lead to compounds with specific biological activities. For example, studies have shown that similar iodinated compounds exhibit antimicrobial and antiviral properties, suggesting that benzene, 1-iodo-2-(2-methyl-2-propenyl)- could be explored for similar applications.

Chemical Research

In chemical research, benzene, 1-iodo-2-(2-methyl-2-propenyl)- is used to study reaction mechanisms involving halogenated compounds. Its reactivity patterns provide insights into the behavior of halogenated aromatic compounds under various conditions. This research contributes to understanding how such compounds interact with biological systems and environmental factors.

Material Science

The compound's unique properties also make it suitable for applications in material science. It can be utilized in the synthesis of polymers and other materials where specific chemical characteristics are desired. For instance, its reactivity can be harnessed to create functionalized surfaces or coatings that exhibit desirable mechanical or chemical properties.

Comparison with Related Compounds

To better understand the unique features of benzene, 1-iodo-2-(2-methyl-2-propenyl)-, a comparison with related compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzene (C6H6) | Simple aromatic | Baseline structure for comparison |

| Toluene (C7H8) | Methyl-substituted | Lacks halogen; widely used as a solvent |

| Iodobenzene (C6H5I) | Halogen-substituted | Directly related but lacks additional alkyl group |

| Benzyl iodide (C7H7I) | Benzylic halide | More reactive at benzylic position |

| 1-Iodo-3-methylbutadiene | Diene | Contains conjugated double bonds; different reactivity |

Benzene, 1-iodo-2-(2-methyl-2-propenyl)- stands out due to its combination of an iodine substituent and an isopropenyl group, providing distinct reactivity patterns not found in simpler analogs.

Mechanism of Action

The mechanism of action of Benzene, 1-iodo-2-(2-methyl-2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the 2-methyl-2-propenyl group. The iodine atom can act as a leaving group in substitution reactions, while the 2-methyl-2-propenyl group can undergo addition or elimination reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzene, 1-iodo-2-(2-methyl-2-propenyl)- with structurally or functionally related iodobenzene derivatives:

Key Observations:

Steric and Electronic Effects :

- The 2-methyl-2-propenyl group in the target compound introduces significant steric bulk compared to simpler substituents like methyl (e.g., 1-Iodo-2-methylbenzene ) or trifluoromethyl groups . This steric hindrance can slow down electrophilic substitution reactions but stabilize intermediates in cross-coupling reactions.

- Electron-withdrawing groups (e.g., CF₃ in Benzene, 1-iodo-2-(trifluoromethyl)- ) increase the compound’s polarity and boiling point (470.70 K vs. ~500 K estimated for o-iodotoluene) .

Halogenation Patterns: Benzene, 1-bromo-2-iodo- demonstrates how mixed halogenation affects properties. Its lower boiling point (393.70 K at 2 kPa) compared to mono-iodo derivatives highlights the interplay between halogen size and intermolecular forces .

Synthetic Utility: The allyloxy-methyl substituent in Benzene, 1-iodo-2-[(2-propen-1-yloxy)methyl]-4-(trifluoromethyl)- enables applications in cycloaddition and trapping reactions, similar to vinyl iodide precursors described in . The target compound’s tert-butyl group is advantageous in stabilizing radical intermediates or organometallic complexes, a feature absent in smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.